molecular formula C11H15ClO4S B13273137 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride

Cat. No.: B13273137
M. Wt: 278.75 g/mol
InChI Key: GVGZFSNYBWERDA-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group and an ethoxyethane chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride typically involves the reaction of 2-[2-(Benzyloxy)ethoxy]ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{C}9\text{H}{12}\text{O}_2 + \text{ClSO}_2\text{OH} \rightarrow \text{C}9\text{H}{11}\text{ClO}_3\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino groups in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethane-1-sulfonyl chloride: A closely related compound with similar reactivity and applications.

    Methanesulfonyl chloride: A simpler sulfonyl chloride derivative used in similar types of reactions.

    Benzenesulfonyl chloride: Another sulfonyl chloride compound with a benzene ring, used in organic synthesis.

Uniqueness

2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and an ethoxyethane chain. This structural feature provides specific reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO4S/c12-17(13,14)9-8-15-6-7-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GVGZFSNYBWERDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

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